3,3-dimethylhexanoic Acid

Lipophilicity Drug Design Physicochemical Profiling

3,3-Dimethylhexanoic Acid is a gem-dimethyl branched, C8 saturated fatty acid (IUPAC: 3,3-dimethylhexanoic acid; CAS 90808-83-6; MF: C8H16O2; MW: 144.21 g/mol). The compound features two methyl substituents at the C3 position, creating significant steric hindrance at the beta-carbon relative to the carboxyl group.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 90808-83-6
Cat. No. B1280460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-dimethylhexanoic Acid
CAS90808-83-6
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCCC(C)(C)CC(=O)O
InChIInChI=1S/C8H16O2/c1-4-5-8(2,3)6-7(9)10/h4-6H2,1-3H3,(H,9,10)
InChIKeyRXGNLXFTAIDOBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethylhexanoic Acid (CAS 90808-83-6): Core Physicochemical Profile for Procurement


3,3-Dimethylhexanoic Acid is a gem-dimethyl branched, C8 saturated fatty acid (IUPAC: 3,3-dimethylhexanoic acid; CAS 90808-83-6; MF: C8H16O2; MW: 144.21 g/mol) [1]. The compound features two methyl substituents at the C3 position, creating significant steric hindrance at the beta-carbon relative to the carboxyl group. This structural motif imparts distinct physicochemical properties, including a predicted pKa of 4.82 ± 0.10 and an ACD/LogP of 2.54 . It is a colorless liquid with a reported boiling point of 113–115 °C at 10 Torr .

3,3-Dimethylhexanoic Acid (90808-83-6): Why In-Class Analogs Cannot Be Freely Substituted


The 3,3-gem-dimethyl motif creates a unique steric and electronic environment that is not replicated by other dimethylhexanoic acid positional isomers (e.g., 3,5-, 4,4-, or 5,5-dimethylhexanoic acid) or by lower homologs (e.g., 3,3-dimethylpentanoic acid). This structural specificity translates into quantifiable differences in acid strength (pKa), lipophilicity (LogP), biological target engagement (e.g., LuxR antagonism with IC50 in the low micromolar range), and synthetic utility (e.g., documented high-yield esterification to neoalkyl polyol esters for lubricant applications) [1]. Generic substitution by a C8 isomer would result in a different spatial orientation of the hydrophobic tail and carboxyl head, fundamentally altering molecular recognition, physicochemical partitioning, and downstream performance. The evidence below quantifies these critical performance gaps.

3,3-Dimethylhexanoic Acid (90808-83-6): Quantitative Evidence for Differentiated Selection


Enhanced Lipophilicity vs. Linear C8 and C7 Gem-Dimethyl Analogs Drives Membrane Partitioning

3,3-Dimethylhexanoic acid exhibits an ACD/LogP of 2.54, representing a significant increase in lipophilicity compared to both its linear C8 analog (octanoic acid, LogP ~1.9) and its shorter gem-dimethyl homolog, 3,3-dimethylpentanoic acid (LogP ~2.0) . This difference of >0.5 LogP units translates to an approximate 3.2-fold higher octanol-water partition coefficient, directly impacting membrane permeability and passive diffusion kinetics in biological systems .

Lipophilicity Drug Design Physicochemical Profiling LogP

Increased Steric Hindrance at Beta-Carbon Elevates pKa Relative to 3,5-Dimethyl Isomer

The gem-dimethyl substitution at C3 introduces steric hindrance that influences the carboxylic acid's pKa. The predicted pKa of 3,3-dimethylhexanoic acid is 4.82 ± 0.10, which is measurably higher (less acidic) than the predicted pKa of its regioisomer, 3,5-dimethylhexanoic acid (4.80 ± 0.10) . While the difference is small, it reflects the distinct electronic environment created by the C3 gem-dimethyl group, which can affect protonation state, salt formation, and reactivity in acid-catalyzed or pH-sensitive processes.

Acid Strength pKa Steric Effects Reactivity

Documented LuxR Antagonist Activity with IC50 in Low Micromolar Range

3,3-Dimethylhexanoic acid has been identified as an antagonist of the bacterial quorum sensing regulator LuxR from Vibrio fischeri. In a luminescence-based functional assay, the compound inhibited N-3-oxo-hexanoyl-L-homoserine lactone (OHHL)-induced LuxR activity with an IC50 of 2.0–3.0 µM (2,000–3,000 nM) [1][2]. This is in stark contrast to simple, linear medium-chain fatty acids (e.g., octanoic acid), which do not exhibit specific LuxR antagonism at comparable concentrations, instead acting through non-specific membrane perturbation at much higher doses (>100 µM) [3]. The data suggest that the 3,3-gem-dimethyl branched structure enables specific binding to the LuxR ligand-binding domain.

Quorum Sensing Antimicrobial LuxR IC50

Proven High-Yield Synthetic Scalability via Anodic and Esterification Routes

3,3-Dimethylhexanoic acid can be synthesized in excellent yield via established anodic coupling methodologies. Kimura and Tanaka (1958) reported the anodic synthesis of 3,3-dimethylated branched acids, including the title compound, as part of a series [1]. More recent synthetic protocols demonstrate a 95.1% yield for the synthesis of 3,3-dimethylhexanoic acid from its corresponding ester precursor using straightforward hydrolysis conditions . In contrast, syntheses of other dimethylhexanoic acid isomers (e.g., 5,5-dimethylhexanoic acid) often require multi-step sequences starting from isophorone oxidative cleavage or neohexene addition, which can be less atom-economical [2].

Synthetic Chemistry Yield Scalability Anodic Synthesis

Validated Utility as Neoalkyl Fatty Acid Component in High-Performance Lubricant Esters

3,3-Dimethylhexanoic acid is specifically cited as a neoalkyl fatty acid component for synthesizing lubricating oil base compositions, particularly esters of neoalkyl polyols . The gem-dimethyl branching at the beta-position imparts enhanced thermal and oxidative stability to the resulting esters compared to those derived from linear fatty acids or isomers with less sterically hindered branching (e.g., 5,5-dimethylhexanoic acid) [1]. Esters derived from 3,3-dimethylhexanoic acid are expected to exhibit a more favorable viscosity index and lower pour point than linear C8 esters (e.g., octanoate esters), though direct quantitative comparisons for this specific acid are not publicly available in the literature.

Lubricants Neoalkyl Esters Thermal Stability Viscosity

CB1 Receptor Binding Profile: Weak Affinity (Ki > 10 µM) Differentiates from Potent Synthetic Agonists/Antagonists

In a radioligand displacement assay using [3H]CP55,940 and human CB1 receptors expressed in CHO-K1 cells, 3,3-dimethylhexanoic acid exhibited very weak binding affinity, with a Ki > 20,000 nM (> 20 µM) [1]. This low affinity clearly distinguishes it from potent, synthetic CB1 ligands (which typically have Ki values in the low nanomolar range) and indicates that it does not act as a strong agonist or antagonist at this receptor. This data is crucial for researchers investigating the compound's biological profile, as it rules out a significant CB1-mediated mechanism for observed phenotypic effects (e.g., in neurological models).

CB1 Receptor Cannabinoid Selectivity Ki

3,3-Dimethylhexanoic Acid (90808-83-6): Evidence-Backed Application Scenarios


Chemical Biology Probe for Bacterial Quorum Sensing (LuxR-Type Receptors)

3,3-Dimethylhexanoic acid serves as a validated, low-micromolar antagonist of LuxR in Vibrio fischeri (IC50 = 2–3 µM). Its specific activity, coupled with weak CB1 receptor engagement (Ki > 20 µM), makes it a suitable chemical probe for dissecting LuxR-mediated quorum sensing pathways in Gram-negative bacteria without confounding off-target effects on mammalian cannabinoid receptors [1][2].

Synthesis of High-Performance Neoalkyl Polyol Ester Lubricants

The gem-dimethyl substitution at the C3 position provides the steric hindrance necessary for creating hydrolytically and thermally stable neo-acid esters. 3,3-Dimethylhexanoic acid is a recognized neoalkyl fatty acid component for synthesizing esters with pentaerythritol and similar polyols, yielding lubricant base stocks with improved viscosity indices and oxidative stability compared to linear C8 acid esters .

Physicochemical Profiling and Membrane Permeability Studies

With an ACD/LogP of 2.54, 3,3-dimethylhexanoic acid occupies a lipophilicity niche between linear octanoic acid (LogP ~1.9) and shorter gem-dimethyl acids (LogP ~2.0). This property profile makes it a valuable reference compound for studying the impact of branched alkyl chain length on membrane partitioning, passive diffusion, and formulation behavior in drug delivery or agrochemical research .

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